molecular formula C18H18N2O4S2 B2724636 3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide CAS No. 941908-25-4

3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide

Cat. No.: B2724636
CAS No.: 941908-25-4
M. Wt: 390.47
InChI Key: DLGDGBUFAXLIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a methoxyphenyl group, a sulfonyl group, and a methylbenzothiazolyl group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the propanamide backbone. The presence of the sulfonyl group could introduce some interesting electronic effects, as sulfonyl groups are often electron-withdrawing .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfonyl group could increase its polarity, potentially affecting its solubility and stability .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy (PDT) for Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing promising properties for photodynamic therapy. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Properties

  • Development of Anticonvulsant Agents : A study on heterocyclic compounds containing a sulfonamide thiazole moiety demonstrated that some synthesized compounds showed significant anticonvulsive effects, offering insights into the development of new anticonvulsant medications (Farag et al., 2012).

Environmental Degradation of Antibiotics

  • Degradation of Sulfonamide Antibiotics : Research on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 revealed an unusual degradation pathway initiated by ipso-hydroxylation. This mechanism is crucial for understanding how these antibiotics persist in the environment and potentially mitigating their impact (Ricken et al., 2013).

Anticancer Activities

  • Synthesis and Evaluation of Anticancer Agents : A study synthesized sulfonamide derivatives incorporating azoles as potential anticonvulsant agents. The research evaluated these compounds' anticonvulsant activity, contributing to the development of new therapeutic options for convulsion management (Ghorab, Bashandy, & Alsaid, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, it could interact with biological targets in the body to exert a therapeutic effect .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve in-depth studies of its reactivity, as well as potential biological activity if it’s intended for use as a pharmaceutical .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-12-19-16-8-3-13(11-17(16)25-12)20-18(21)9-10-26(22,23)15-6-4-14(24-2)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGDGBUFAXLIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.